molecular formula C17H18F3N5 B10958958 3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10958958
M. Wt: 349.35 g/mol
InChI Key: QHKMSZUKBOOGJB-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Formation of the Pyrazolopyridine Core: The pyrazolopyridine core is formed through a condensation reaction between the pyrazole derivative and a pyridine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol: A related compound with a similar pyrazole ring structure.

    1-(1H-pyrazol-4-yl)ethanone: Another pyrazole derivative with different substituents.

Uniqueness

3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring

Properties

Molecular Formula

C17H18F3N5

Molecular Weight

349.35 g/mol

IUPAC Name

3-cyclopropyl-6-(1-ethyl-5-methylpyrazol-4-yl)-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C17H18F3N5/c1-4-25-9(2)11(8-21-25)13-7-12(17(18,19)20)14-15(10-5-6-10)23-24(3)16(14)22-13/h7-8,10H,4-6H2,1-3H3

InChI Key

QHKMSZUKBOOGJB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3C)C4CC4)C

Origin of Product

United States

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